![molecular formula C27H24N2O3 B6493217 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 897759-24-9](/img/structure/B6493217.png)
2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
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Description
2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N2O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.17869263 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H24N2O3, with a molecular weight of approximately 424.5 g/mol. The structure includes a quinoline core, an acetamide group, and a 4-ethylbenzoyl moiety, which contribute to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C27H24N2O3 |
Molecular Weight | 424.5 g/mol |
CAS Number | 897759-24-9 |
Biological Activity
Research indicates that quinoline derivatives, including this compound, exhibit a variety of biological activities:
-
Anticancer Activity :
- Quinoline derivatives have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to oxidative stress and DNA damage. The compound may intercalate with DNA, disrupting replication and transcription processes.
- In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties :
-
Enzyme Inhibition :
- The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it can bind to the active sites of enzymes, blocking substrate access and thereby disrupting normal metabolic functions.
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The quinoline core allows the compound to intercalate into DNA strands, which can interfere with replication and transcription.
- Enzyme Interaction : By binding to specific enzymes, the compound can inhibit their activity, altering metabolic pathways critical for cell survival.
- ROS Generation : The ability to generate ROS contributes to its anticancer effects by inducing oxidative stress in target cells.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
-
Mechanistic Insights :
- A recent paper discussed the mechanistic pathways involved in the anticancer activity of quinoline derivatives, emphasizing the role of ROS and enzyme inhibition as key factors in their therapeutic potential.
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-3-19-12-14-20(15-13-19)26(31)22-16-29(24-11-7-5-9-21(24)27(22)32)17-25(30)28-23-10-6-4-8-18(23)2/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVZFQVFFQPUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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